molecular formula C11H14FN B1441088 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 1187933-45-4

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B1441088
M. Wt: 179.23 g/mol
InChI Key: BGBLEQYVGGLHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C11H14FN . It is a solid substance and is used for pharmaceutical testing .

Scientific Research Applications

Fluorescent Probes for Zinc Ion Determination

Research has indicated that derivatives of 8-aminoquinoline, which share structural similarities with 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, have been extensively used as fluorescent probes for the determination of zinc ions in environmental and biological samples. These compounds, modified to enhance water solubility and cell membrane permeability, have shown significant potential due to their fast reactivity, selectivity, and biocompatibility, particularly in biological applications. The development of these fluorescent chemosensors facilitates the non-invasive and real-time monitoring of zinc ion concentration, critical in various physiological processes and diseases (Mohamad et al., 2021).

Therapeutic Applications in Medicine

The modification and study of 8-hydroxyquinoline derivatives, closely related to the structural framework of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, have garnered attention for their substantial biological activities. These modifications have led to the development of target-based broad-spectrum drug molecules for treating life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these derivatives underscore their potential as drug candidates for various therapeutic applications (Gupta et al., 2021).

Advanced Drug Synthesis and Cancer Therapy

The Tetrahydroisoquinolines, which include compounds like 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, have been recognized for their significant therapeutic activities. Initially noted for their neurotoxicity, certain derivatives have been discovered to act as endogenous agents preventing Parkinsonism in mammals. Their study has paved the way for anticancer antibiotics, with some achieving FDA approval for treating soft tissue sarcomas. These developments highlight the role of tetrahydroisoquinolines in drug discovery for cancer and central nervous system disorders (Singh & Shah, 2017).

properties

IUPAC Name

8-fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-11(2)6-7-13-10-8(11)4-3-5-9(10)12/h3-5,13H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBLEQYVGGLHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC2=C1C=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701234849
Record name 8-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

CAS RN

1187933-45-4
Record name 8-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187933-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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